molecular formula C22H24FN3O3 B6087302 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide

1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide

Numéro de catalogue B6087302
Poids moléculaire: 397.4 g/mol
Clé InChI: AOSLNEFHHIQCGW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets various kinases involved in the regulation of immune cell functions. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancers and autoimmune diseases.

Mécanisme D'action

1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide acts by binding to the ATP-binding site of BTK, ITK, and JAK3 kinases, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways involved in immune cell activation and proliferation. 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has also been shown to induce apoptosis in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of B cell receptor signaling, the suppression of T cell activation, and the inhibition of cytokine production. 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide in lab experiments include its potency and selectivity for BTK, ITK, and JAK3 kinases, as well as its ability to inhibit immune cell functions and induce apoptosis in cancer cells. However, the limitations of using 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide in lab experiments include its potential toxicity and off-target effects, as well as the need for further optimization of its pharmacokinetic properties.

Orientations Futures

Several future directions for the development and application of 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide have been proposed, including the evaluation of its efficacy in combination with other drugs, the optimization of its pharmacokinetic properties, and the identification of biomarkers for patient selection. Additionally, further studies are needed to investigate the potential of 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide in the treatment of various types of cancers and autoimmune diseases.

Méthodes De Synthèse

1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide can be synthesized using a multi-step process involving the coupling of various building blocks and purification steps. The synthesis of 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been described in detail in the literature, and several modifications to the original method have been reported to improve the yield and purity of the final product.

Applications De Recherche Scientifique

1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been shown to inhibit the activity of several kinases involved in immune cell signaling pathways, including BTK, ITK, and JAK3. In preclinical studies, 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has demonstrated potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has also been shown to have immunomodulatory effects, including the suppression of T cell activation and the inhibition of cytokine production.

Propriétés

IUPAC Name

1-(2-acetamidoacetyl)-N-[3-(4-fluorophenyl)phenyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3/c1-15(27)24-13-21(28)26-11-3-5-18(14-26)22(29)25-20-6-2-4-17(12-20)16-7-9-19(23)10-8-16/h2,4,6-10,12,18H,3,5,11,13-14H2,1H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSLNEFHHIQCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.